molecular formula C8H7IO2 B2420212 3-(Hydroxymethyl)-5-iodobenzaldehyde CAS No. 1289064-29-4

3-(Hydroxymethyl)-5-iodobenzaldehyde

Cat. No.: B2420212
CAS No.: 1289064-29-4
M. Wt: 262.046
InChI Key: CIAOAHKAARMOSK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-iodobenzaldehyde is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a benzaldehyde core

Scientific Research Applications

3-(Hydroxymethyl)-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(Hydroxymethyl)-5-iodobenzaldehyde”. For instance, in biochemistry and molecular biology, compounds like tris(hydroxymethyl)aminomethane are used as components of buffer solutions .

Safety and Hazards

Safety data sheets for similar compounds suggest that exposure should be avoided and personal protective equipment should be used. They may cause skin and eye irritation, and inhalation or ingestion should be avoided .

Future Directions

While specific future directions for “3-(Hydroxymethyl)-5-iodobenzaldehyde” are not available, research into similar compounds often focuses on improving their synthesis methods, understanding their mechanisms of action, and exploring new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-iodobenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of a hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzaldehyde ring. The hydroxymethyl group can then be introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(Carboxymethyl)-5-iodobenzaldehyde.

    Reduction: 3-(Hydroxymethyl)-5-iodobenzyl alcohol.

    Substitution: 3-(Hydroxymethyl)-5-azidobenzaldehyde.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-4-iodobenzaldehyde
  • 3-(Hydroxymethyl)-5-bromobenzaldehyde
  • 3-(Hydroxymethyl)-5-chlorobenzaldehyde

Uniqueness

3-(Hydroxymethyl)-5-iodobenzaldehyde is unique due to the presence of both a hydroxymethyl group and an iodine atom on the benzaldehyde ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(hydroxymethyl)-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-4,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAOAHKAARMOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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